molecular formula C14H10ClNO B15215803 6-Chloro-2-methoxyacridine CAS No. 21332-86-5

6-Chloro-2-methoxyacridine

Cat. No.: B15215803
CAS No.: 21332-86-5
M. Wt: 243.69 g/mol
InChI Key: PUCLDGXQJWAWHS-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxyacridine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in medicinal chemistry, particularly as DNA intercalators. This compound is characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 2nd position on the acridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloro-2-methoxyacridine can be synthesized through various methods. One common route involves the reaction of 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate . This reaction typically requires controlled conditions to ensure the proper formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methoxyacridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form derivatives with different chemical properties.

    Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered electronic properties.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-2-methoxyacridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting processes such as transcription and replication . Additionally, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound’s interaction with molecular targets and pathways is crucial for its biological activity.

Comparison with Similar Compounds

Uniqueness: 6-Chloro-2-methoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as both a DNA intercalator and an enzyme inhibitor makes it a versatile compound in various research fields.

Properties

CAS No.

21332-86-5

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

6-chloro-2-methoxyacridine

InChI

InChI=1S/C14H10ClNO/c1-17-12-4-5-13-10(7-12)6-9-2-3-11(15)8-14(9)16-13/h2-8H,1H3

InChI Key

PUCLDGXQJWAWHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=C(C=CC3=C2)Cl

Origin of Product

United States

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